Tri[(16-hydroxy)oleoyl]glycerol
Description
Foundational Aspects of Hydroxylated Triacylglycerols in Biological Systems
Triacylglycerols (TAGs), the primary components of fats and oils, are esters derived from a glycerol (B35011) backbone and three fatty acids. khanacademy.org While most common TAGs contain non-hydroxylated fatty acids, the presence of a hydroxyl group on one or more of the fatty acid chains gives rise to hydroxylated triacylglycerols (hTGs). This seemingly small modification imparts unique chemical and physical properties to the molecule, influencing its function and metabolism.
Hydroxylated TAGs are found in various biological systems, from plants to microorganisms. In the plant kingdom, for instance, castor bean (Ricinus communis) is a well-known producer of ricinoleic acid, a hydroxy fatty acid that is a major component of its seed oil. nih.gov The presence of these hTGs can affect seed oil content and seedling establishment. nih.gov In microorganisms, hydroxylated fatty acids are components of cellular membranes and can serve as biomarkers for identifying specific bacterial strains. nih.gov
The Role of Hydroxy Fatty Acids within Lipid Diversity and Function
Hydroxy fatty acids (HFAs) are a diverse class of fatty acids characterized by the presence of at least one hydroxyl group along their hydrocarbon chain. gerli.com This functional group can be located at various positions, leading to a wide array of HFA isomers with distinct properties and biological roles. gerli.com HFAs are integral components of various lipids, including phospholipids, sphingolipids, and, as in the case of Tri[(16-hydroxy)oleoyl]glycerol, triacylglycerols. nih.gov
The functions of HFAs are multifaceted. They serve as structural components of cell membranes, contributing to their physical properties and integrity. nih.gov For example, the presence of HFAs can modulate membrane fluidity and permeability. nih.gov Furthermore, HFAs and their derivatives act as signaling molecules in various physiological processes. nih.govmdpi.com They can be precursors to other bioactive lipids, such as certain eicosanoids and other lipid mediators involved in inflammation and its resolution. researchgate.net
The diversity of HFAs is a testament to the complexity of lipid metabolism and its role in cellular function. Their synthesis is often catalyzed by specific enzymes, such as hydroxylases, which introduce the hydroxyl group at a specific position on the fatty acid chain. This enzymatic control allows for the production of specific HFAs tailored for particular biological functions.
Definition and Structural Framework of this compound: A Comprehensive Overview
This compound is a triacylglycerol in which all three hydroxyl groups of the glycerol backbone are esterified with 16-hydroxyoleic acid. chemicalbook.com Oleic acid is an 18-carbon monounsaturated fatty acid with the double bond located at the ninth carbon from the methyl end (an omega-9 fatty acid). In 16-hydroxyoleic acid, a hydroxyl group is attached to the 16th carbon atom.
The structure of this compound is therefore a glycerol molecule linked to three 16-hydroxyoleoyl chains. This specific arrangement results in a molecule with three hydroxyl groups located near the end of each acyl chain, significantly increasing its polarity compared to its non-hydroxylated counterpart, triolein. nih.gov
| Component | Description |
| Glycerol Backbone | A three-carbon alcohol with a hydroxyl group on each carbon, forming the central structure of the triglyceride. khanacademy.org |
| Fatty Acid | 16-hydroxyoleic acid. Three molecules of this fatty acid are esterified to the glycerol backbone. |
| - Oleic Acid Component | An 18-carbon monounsaturated fatty acid chain with a cis double bond between carbons 9 and 10. |
| - Hydroxyl Group | A functional group (-OH) attached to the 16th carbon atom of the oleic acid chain. |
The stereochemistry of the glycerol backbone is also an important consideration in the detailed structure of triacylglycerols. The positions are designated as sn-1, sn-2, and sn-3. aocs.org In naturally occurring triacylglycerols, the distribution of fatty acids among these three positions is often not random and is determined by the specificities of the enzymes involved in their biosynthesis. aocs.org
Interactive Data Table: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C57H104O9 |
| Molecular Weight | 933.4 g/mol |
| Appearance | Not specified in search results |
| Solubility | Not specified in search results |
Properties
Molecular Formula |
C57H104O9 |
|---|---|
Molecular Weight |
933.4 g/mol |
IUPAC Name |
2,3-bis[[(Z)-16-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-16-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C57H104O9/c1-4-51(58)43-37-31-25-19-13-7-10-16-22-28-34-40-46-55(61)64-49-54(66-57(63)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(60)6-3)50-65-56(62)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(59)5-2/h7-9,13-15,51-54,58-60H,4-6,10-12,16-50H2,1-3H3/b13-7-,14-8-,15-9- |
InChI Key |
AHVSXRZCBLACAT-ZLUULJOASA-N |
Isomeric SMILES |
CCC(O)CCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCC(O)CC)COC(=O)CCCCCCC/C=C\CCCCCC(O)CC |
Canonical SMILES |
CCC(CCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC(CC)O)OC(=O)CCCCCCCC=CCCCCCC(CC)O)O |
Origin of Product |
United States |
Advanced Analytical Methodologies for Structural Characterization of Tri 16 Hydroxy Oleoyl Glycerol
Stereospecific and Regiospecific Analysis of Hydroxylated Glycerol (B35011) Esters
The spatial arrangement of fatty acids on the glycerol backbone significantly influences the physicochemical and biological properties of triacylglycerols (TAGs). nih.gov In natural TAGs, the glycerol backbone possesses a center of asymmetry at the second carbon (C-2), meaning the two primary hydroxyl groups at C-1 and C-3 are not equivalent. aocs.orgresearchgate.net The stereospecific numbering (sn) system is used to define the exact position of each fatty acyl chain as sn-1, sn-2, or sn-3. aocs.org Regiospecific analysis distinguishes between the sn-2 and the outer sn-1/3 positions, while stereospecific analysis differentiates between the sn-1 and sn-3 positions. researchgate.netmdpi.com
Determining the distribution of the three (16-hydroxy)oleoyl chains on the glycerol backbone is a fundamental step in the characterization of Tri[(16-hydroxy)oleoyl]glycerol. Although the three chains are chemically identical in this specific molecule, in more complex hydroxylated TAGs containing different fatty acids, this analysis is crucial for identifying distinct regioisomers (e.g., AAB vs. ABA type). nih.gov
Several methods are employed for this purpose:
Enzymatic Hydrolysis: This classical approach utilizes lipases with known regiospecificity. Pancreatic lipase (B570770), for instance, selectively hydrolyzes fatty acids from the primary sn-1 and sn-3 positions, leaving the sn-2 monoacylglycerol intact. aocs.orgnih.gov The resulting 2-monoacyl-sn-glycerol can be isolated and its fatty acid composition analyzed, directly identifying the substituent at the sn-2 position. aocs.org While effective for determining the sn-2 composition, further complex enzymatic or chemical steps are required to differentiate between the sn-1 and sn-3 positions. aocs.orgmdpi.com
Mass Spectrometry (MS): Modern MS techniques, particularly tandem mass spectrometry (MS/MS), can provide positional information directly. The fragmentation patterns of TAG adduct ions (e.g., lithiated or ammoniated adducts) often show preferential loss of substituents from the sn-1/3 positions compared to the sn-2 position. mdpi.comchemrxiv.org The relative intensities of the resulting fragment ions can be used to deduce the positional distribution of the acyl chains. mdpi.com
Electron Activated Dissociation (EAD): This newer fragmentation technique in mass spectrometry is particularly powerful for regiospecific analysis. EAD generates unique fragment ions that are characteristic of the fatty acid at the sn-2 position versus those at the sn-1/3 positions, allowing for unambiguous identification of regioisomers even within complex mixtures. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy can provide quantitative information on the distribution of fatty acids at the sn-2 position versus the sn-1/3 positions. aocs.org However, it may have limitations in distinguishing between different types of fatty acids if their chemical shifts are too similar. aocs.org
Table 1: Methods for Positional Acyl Chain Analysis
| Method | Principle | Application to this compound |
|---|---|---|
| Enzymatic Hydrolysis (Pancreatic Lipase) | Selectively removes acyl chains from sn-1 and sn-3 positions, isolating the sn-2 monoacylglycerol. aocs.org | Confirms that a (16-hydroxy)oleoyl chain occupies the sn-2 position. |
| Tandem Mass Spectrometry (CID) | Preferential loss of sn-1/3 acyl chains from precursor ions; relative fragment intensities indicate position. mdpi.comchemrxiv.org | Analysis of fragment ion ratios would confirm the identity of the sn-2 acyl chain. |
| Electron Activated Dissociation (EAD)-MS/MS | Generates unique radical fragment ions specific to the sn-2 and sn-1/3 positions. nih.govresearchgate.net | Provides clear, unambiguous confirmation of the (16-hydroxy)oleoyl chain at each specific position. |
| ¹³C-NMR Spectroscopy | Different chemical shifts for the carbonyl carbons of acyl chains at sn-2 vs. sn-1/3 positions. aocs.org | Quantitatively confirms the distribution of the (16-hydroxy)oleoyl groups across the glycerol backbone. |
Confirming that the hydroxyl (-OH) group is located at the 16th carbon of the oleoyl (B10858665) chain is critical. Mass spectrometry is the primary tool for this determination. In gas chromatography-mass spectrometry (GC-MS) analysis, the hydroxylated fatty acid is typically derivatized, for example, to a trimethylsilyl (B98337) (TMS) ether, to increase its volatility. acs.org Upon electron ionization (EI), the derivatized molecule fragments in a predictable manner. The location of the TMS group (and thus the original -OH group) directs the fragmentation, producing characteristic ions that allow for the precise assignment of its position along the acyl chain. acs.org
Similarly, in liquid chromatography-tandem mass spectrometry (LC-MS/MS), collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the parent ion generates product ions resulting from cleavages adjacent to the hydroxyl group. The specific masses of these fragment ions reveal the position of the hydroxylation. For estolides, which are structurally related to hydroxylated TAGs, fragmentation of ammonium, lithium, and sodium adducts provides structurally significant ions that can pinpoint the branch site. mdpi.com
Mass Spectrometry-Based Lipidomics for Hydroxylated Triacylglycerols
Lipidomics aims to comprehensively identify and quantify all lipid species within a biological system. Mass spectrometry is the core technology in this field due to its high sensitivity, specificity, and ability to provide detailed structural information from complex mixtures. nih.gov
A variety of MS-based platforms are used for the in-depth characterization of hydroxylated TAGs like this compound.
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS): This is a powerful and widely used technique. nih.gov LC separates the complex lipid extract, reducing ion suppression and separating isomers before they enter the mass spectrometer. nih.gov ESI is a soft ionization method that generates intact molecular ions (e.g., [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺), which is crucial for determining the molecular weight. nih.govnih.gov These precursor ions are then selected and fragmented (MS/MS) to produce product ions. The fragmentation patterns reveal the identity and position of the fatty acyl chains. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of fatty acids obtained after hydrolysis of the TAG. nih.gov To make the hydroxylated fatty acids suitable for GC, they must be chemically derivatized to increase their volatility, for example, by converting the carboxylic acid to a methyl ester (FAME) and the hydroxyl group to a trimethylsilyl (TMS) ether. acs.org The combination of the highly reproducible retention times from the GC and the specific mass spectra allows for confident identification and quantification of the hydroxylated fatty acids. acs.orglipidmaps.org
Electron Activated Dissociation-Tandem Mass Spectrometry (EAD-MS/MS): EAD is an advanced fragmentation technique that provides more detailed structural information than conventional collision-induced dissociation (CID). lcms.cz It is particularly adept at distinguishing regioisomers (sn-position) and can even help localize double bonds within the fatty acyl chains, which is a significant challenge for other methods. nih.gov For a molecule like this compound, EAD can confirm both the sn-positioning and the integrity of the oleoyl chain structure from a single spectrum. lcms.cz
Table 2: Comparison of Mass Spectrometry Techniques for Hydroxylated TAG Analysis
| Technique | Sample State | Ionization | Key Advantages | Key Limitations |
|---|---|---|---|---|
| LC-ESI-MS/MS | Intact TAG in solution | Electrospray (ESI) | Analyzes intact molecule, separates isomers via LC, soft ionization preserves molecular ion. nih.govnih.gov | CID fragmentation may not distinguish all isomers or double bond positions effectively. chemrxiv.org |
| GC-MS | Derivatized Fatty Acids | Electron Ionization (EI) | Excellent separation and reproducible retention times, provides clear fragmentation for -OH group localization. acs.orgnih.gov | Destructive (requires hydrolysis), requires derivatization, not suitable for intact TAGs. shimadzu.com |
| EAD-MS/MS | Intact TAG in solution | ESI | Provides unambiguous determination of sn-position and double bond location. nih.govlcms.cz | Newer technology, not as widely available as CID-based instruments. chemrxiv.org |
The strategy used to acquire MS/MS data significantly impacts the comprehensiveness of a lipidomics analysis.
Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer performs a survey scan (MS1) and then automatically selects the 'N' most intense precursor ions for fragmentation (MS/MS). frontiersin.org A major drawback is that low-abundance ions may not be selected for fragmentation, leading to incomplete characterization of the sample. premierbiosoft.com
Data-Independent Acquisition (DIA): To overcome the limitations of DDA, DIA methods have been developed. In DIA, the instrument systematically fragments all ions across the entire mass range, typically within predefined m/z windows (e.g., SWATH). premierbiosoft.comnih.gov This approach ensures that MS/MS data are collected for virtually all ions, including those of low abundance, providing a more complete and reproducible dataset. premierbiosoft.comnih.gov The resulting complex spectra require sophisticated software to deconvolute and match fragments back to their precursor ions, often using a spectral library generated from DDA runs. nih.gov Hybrid strategies like DaDIA combine the strengths of both approaches to improve lipidome coverage and the quality of spectral data. frontiersin.org
These advanced acquisition strategies are crucial for analyzing complex biological samples where this compound might be one of many related hydroxylated species present at varying concentrations.
Chromatographic Separation Techniques for Isomeric Hydroxylated Triacylglycerols
Chromatography is essential for resolving the isomeric complexity of TAGs, which is often impossible with mass spectrometry alone since isomers can have identical masses. nih.gov For hydroxylated TAGs, separation is critical to distinguish between regioisomers and enantiomers.
Silver Ion Chromatography (Ag⁺-LC): This technique separates TAGs based on their degree of unsaturation. nih.gov The stationary phase is impregnated with silver ions, which form reversible complexes with the π-electrons of the carbon-carbon double bonds. Molecules with more double bonds are retained longer. nih.gov This method can sometimes separate regioisomers because the accessibility of the double bonds to the silver ions can differ based on their position on the glycerol backbone. nih.gov
Chiral Chromatography: This is the most definitive method for separating enantiomeric TAGs (e.g., sn-ABC vs. sn-CBA). nih.govacs.org It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. aocs.org Recent advances in chiral HPLC have enabled the simultaneous separation of both enantiomers and positional isomers for certain classes of TAGs, which is a significant breakthrough in lipid analysis. nih.gov
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. youtube.com It can offer different selectivity compared to HPLC and is also capable of separating TAG isomers, sometimes with better resolution or faster analysis times. nih.govyoutube.com
Table 3: Chromatographic Techniques for Isomer Separation
| Technique | Separation Principle | Isomers Separated |
|---|---|---|
| Reversed-Phase HPLC | Partitioning based on chain length and unsaturation. nih.gov | TAGs with different compositions (ECN). Generally does not separate regioisomers. |
| Silver Ion HPLC | Interaction of double bonds with silver ions. nih.gov | TAGs with different numbers/types of double bonds; can separate some regioisomers. |
| Chiral HPLC | Differential interaction with a chiral stationary phase. aocs.orgnih.gov | Enantiomers (e.g., sn-1 vs. sn-3 substitution); can also separate positional isomers. nih.gov |
| Supercritical Fluid Chromatography (SFC) | Partitioning in a supercritical fluid mobile phase. youtube.com | Can separate various TAG isomers, including positional and chiral isomers. youtube.com |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of triglycerides and related estolides. The separation in RP-HPLC is primarily based on the hydrophobicity of the analytes. For triglycerides, this corresponds to their Equivalent Carbon Number (ECN), which is calculated as the total number of carbon atoms in the fatty acyl chains minus twice the number of double bonds. A higher ECN value results in a longer retention time.
In the context of this compound, RP-HPLC is instrumental in assessing its purity by separating it from other lipids, including unreacted starting materials or byproducts from its synthesis. The presence of the three hydroxyl groups on the oleoyl chains increases the polarity of the molecule compared to a non-hydroxylated triglyceride of similar size, which will influence its retention behavior.
Research Findings: Studies on oleic acid estolides have demonstrated that C8 and C18 reversed-phase columns provide excellent resolution of estolide oligomers. scispace.com A common mobile phase system involves a gradient of an organic solvent like acetonitrile (B52724) with a modifier such as acetone (B3395972) or isopropanol. nih.gov For detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often preferred as it provides a more uniform response for lipids that lack a UV chromophore. nih.gov The retention of this compound would be compared against standards and other related triglycerides to confirm its identity and purity. The elution order generally follows increasing ECN, but the polarity from the hydroxyl groups will lead to earlier elution than a non-hydroxylated analogue with the same carbon number and degree of unsaturation.
| Parameter | Typical Conditions |
| Stationary Phase | C18 (Octadecylsilyl) bonded silica, 5 µm particle size |
| Column Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | Gradient of Acetonitrile and Acetone/Isopropanol |
| Flow Rate | 1.0 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |
| Expected Elution | Elutes after triglycerides with lower ECN and before those with higher ECN. The hydroxyl groups decrease retention relative to non-hydroxylated triglycerides with the same carbon and double bond number. |
Silver Ion and Chiral Phase Chromatography
Silver ion chromatography is a powerful tool for the separation of unsaturated lipids based on the number, geometry (cis/trans), and position of double bonds. The separation mechanism involves the formation of reversible polar complexes between the silver ions impregnated on the stationary phase and the π-electrons of the double bonds in the lipid molecules. The strength of this interaction, and thus the retention time, increases with the number of double bonds.
For this compound, which contains three oleoyl chains, each with one cis-double bond, silver ion HPLC (Ag-HPLC) can be used to confirm the presence of three double bonds and to separate it from triglycerides containing saturated or more highly unsaturated fatty acids.
Chiral phase chromatography is essential when the stereochemistry of the molecule is of interest. In this compound, the glycerol backbone can be a chiral center if the substitution at the sn-1 and sn-3 positions differs, or if the hydroxylated oleoyl chains themselves are chiral. Chiral columns, which contain a chiral stationary phase, can separate enantiomers and diastereomers.
Research Findings: Ag-HPLC has been successfully used to separate triglycerides with varying degrees of unsaturation. aocs.org Typically, a silica-based column loaded with silver ions is used with a non-polar mobile phase such as hexane, often with a small amount of a more polar solvent like acetonitrile to modulate retention. nih.gov
Chiral separations of glycerolipids often require derivatization of the hydroxyl groups to enhance the interaction with the chiral stationary phase, although direct separations are also possible. The choice of chiral stationary phase is critical and is often specific to the class of compounds being analyzed.
| Chromatographic Method | Application for this compound | Separation Principle |
| Silver Ion HPLC | Confirmation of the degree of unsaturation (three double bonds). Separation from saturated and polyunsaturated triglycerides. | Reversible complexation between Ag+ ions and π-electrons of the double bonds. |
| Chiral Phase HPLC | Separation of potential stereoisomers. | Differential interaction of enantiomers/diastereomers with a chiral stationary phase. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of novel compounds like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Research Findings: For triglycerides and estolides, specific regions of the NMR spectrum are characteristic of different structural motifs. scispace.com
¹H NMR: The protons on the glycerol backbone typically appear in the range of 4.0-5.5 ppm. The olefinic protons of the oleoyl chains (-CH=CH-) are found around 5.3 ppm. The proton on the carbon bearing the hydroxyl group (-CH-OH) in the oleoyl chain would be expected in the 3.5-4.0 ppm region. The methylene (B1212753) protons adjacent to the ester carbonyls (α-CH₂) appear around 2.3 ppm, while the terminal methyl protons of the fatty acid chains are found near 0.9 ppm. nih.gov
¹³C NMR: The carbonyl carbons of the ester groups resonate around 172-174 ppm. The olefinic carbons are typically observed in the 128-130 ppm region. The carbon atom attached to the hydroxyl group (-C-OH) would appear around 70-75 ppm. The carbons of the glycerol backbone are found between 60 and 70 ppm. ajol.info
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the exact structure, including the position of the hydroxyl group on the oleoyl chain and the esterification pattern on the glycerol backbone.
Representative ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Glycerol CH₂ (sn-1, sn-3) | ~4.1-4.3 | dd |
| Glycerol CH (sn-2) | ~5.2 | m |
| Olefinic CH=CH | ~5.3 | m |
| Hydroxy-methine CH-OH | ~3.6 | m |
| α-Methylene CH₂-COO | ~2.3 | t |
| Allylic CH₂ | ~2.0 | m |
| Chain (CH₂)n | ~1.2-1.6 | m |
| Terminal CH₃ | ~0.9 | t |
Representative ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Ester C=O | ~173 |
| Olefinic C=C | ~130 |
| Hydroxy-methine C-OH | ~74 |
| Glycerol CH₂ (sn-1, sn-3) | ~62 |
| Glycerol CH (sn-2) | ~69 |
| α-Methylene CH₂-COO | ~34 |
| Chain (CH₂)n | ~22-32 |
| Terminal CH₃ | ~14 |
Biosynthetic Pathways and Enzymology of Tri 16 Hydroxy Oleoyl Glycerol
Enzymatic Formation of Hydroxy Fatty Acids Precursors
The journey to Tri[(16-hydroxy)oleoyl]glycerol begins with the modification of oleic acid, a common fatty acid, into its hydroxylated form, 16-hydroxyoleic acid. This transformation is carried out by a specific class of enzymes.
Hydroxylase Enzyme Activity and Specificity in Fatty Acid Modification
The key players in the initial step of this compound synthesis are hydroxylase enzymes. These enzymes, particularly those belonging to the cytochrome P450 (CYP) superfamily, are responsible for introducing a hydroxyl group onto the fatty acid chain. ontosight.ai The position of this hydroxylation is critical and is determined by the specific enzyme's regioselectivity. ontosight.ainih.gov
For the synthesis of 16-hydroxyoleic acid, ω-hydroxylases are required. These enzymes specifically target the terminal methyl group (the ω-carbon) of the fatty acid. themedicalbiochemistrypage.orgrsc.org The CYP4 family of cytochrome P450 monooxygenases are well-known for their fatty acid ω-hydroxylation capabilities. rsc.org While some hydroxylases can act on a range of fatty acids, others exhibit high specificity for particular chain lengths and degrees of saturation. researchgate.net For instance, some CYP4A and CYP4F family members preferentially hydroxylate the terminal methyl group of C10–C26 fatty acids. themedicalbiochemistrypage.org
The enzymatic reaction involves the insertion of an oxygen atom from molecular oxygen into the C-H bond at the ω-position of oleic acid, a process that typically requires cofactors like NADPH for the transfer of electrons. themedicalbiochemistrypage.orgresearchgate.net
Table 1: Key Enzyme Families in Fatty Acid Hydroxylation
| Enzyme Family | Function | Example |
| Cytochrome P450 (CYP) | Monooxygenation, including hydroxylation | CYP4A11 (ω-hydroxylase) |
| Lipoxygenase | Dioxygenation, can lead to hydroxy fatty acids | Soybean Lipoxygenase |
| Fatty Acid Hydratase | Addition of water to a double bond | Oleate Hydratase |
Microbial Systems for Hydroxy Fatty Acid Biosynthesis
Microorganisms are a rich source of diverse fatty acid-modifying enzymes and have been extensively explored for the production of hydroxy fatty acids. nih.govnih.govresearchgate.net Bacteria, yeasts, and fungi possess various hydroxylases, including P450s, lipoxygenases, and hydratases, that can synthesize regio-specific hydroxy fatty acids. nih.govmdpi.com
Engineered microbial systems, particularly using hosts like Escherichia coli and Saccharomyces cerevisiae, have emerged as powerful platforms for producing specific hydroxy fatty acids. frontiersin.org By introducing genes encoding for specific hydroxylases, such as ω-hydroxylases from various microbial or plant sources, these systems can be programmed to convert oleic acid into 16-hydroxyoleic acid. For instance, recombinant E. coli cells have been used to express alcohol dehydrogenases and Baeyer-Villiger monooxygenases for the synthesis of hydroxy fatty acids. rsc.org
One of the significant advantages of microbial biosynthesis is the potential for high-yield production under controlled fermentation conditions. mdpi.com Furthermore, metabolic engineering strategies, such as blocking competing pathways like β-oxidation, can enhance the accumulation of the desired hydroxy fatty acid. frontiersin.org
Triacylglycerol Assembly Incorporating Hydroxy Fatty Acids
Once 16-hydroxyoleic acid is synthesized, it must be incorporated into a glycerol (B35011) backbone to form this compound. This assembly is a multi-step process catalyzed by a series of acyltransferases.
Acyltransferase Mechanisms and Stereoselectivity in Glycerolipid Synthesis
The primary pathway for triacylglycerol synthesis is the Kennedy pathway, which involves the sequential acylation of a glycerol-3-phosphate backbone. libretexts.org This process is catalyzed by a series of acyltransferases, each with specific roles and substrate preferences. nih.gov
The key enzymes involved are:
Glycerol-3-phosphate acyltransferase (GPAT): This enzyme initiates the pathway by transferring an acyl-CoA, in this case, 16-hydroxyoleoyl-CoA, to the sn-1 position of glycerol-3-phosphate to form lysophosphatidic acid. nih.govnih.gov
Acylglycerol-3-phosphate acyltransferase (AGPAT) or Lysophosphatidic acid acyltransferase (LPAT): This enzyme catalyzes the second acylation at the sn-2 position of lysophosphatidic acid, forming phosphatidic acid. nih.govnih.gov
Phosphatidic acid phosphatase (PAP): This enzyme removes the phosphate (B84403) group from phosphatidic acid to yield diacylglycerol (DAG). libretexts.orgnih.gov
Diacylglycerol acyltransferase (DGAT): This is the final and often rate-limiting step, where a third acyl-CoA is added to the sn-3 position of DAG to form the triacylglycerol. nih.govresearchgate.net
The stereoselectivity of these acyltransferases is crucial for the final structure of the triacylglycerol. The specific isoforms of GPAT, LPAT, and DGAT expressed in a cell determine which fatty acids are incorporated at which positions on the glycerol backbone. nih.gov For the synthesis of this compound, acyltransferases with a preference for hydroxylated fatty acyl-CoAs are essential for efficient incorporation. nih.gov Research in castor, a plant that naturally produces triacylglycerols rich in the hydroxylated fatty acid ricinoleic acid, has shown that specific isoforms of these acyltransferases are required for high levels of accumulation. nih.gov
Table 2: Enzymes of the Kennedy Pathway for Triacylglycerol Synthesis
| Enzyme | Abbreviation | Reaction Catalyzed |
| Glycerol-3-phosphate acyltransferase | GPAT | Glycerol-3-phosphate → Lysophosphatidic acid |
| Acylglycerol-3-phosphate acyltransferase | AGPAT/LPAT | Lysophosphatidic acid → Phosphatidic acid |
| Phosphatidic acid phosphatase | PAP | Phosphatidic acid → Diacylglycerol |
| Diacylglycerol acyltransferase | DGAT | Diacylglycerol → Triacylglycerol |
Subcellular Compartmentation of Hydroxylated Triacylglycerol Biosynthesis
The biosynthesis of triacylglycerols, including hydroxylated variants, is a spatially organized process within the cell. The primary site for these reactions is the endoplasmic reticulum (ER). libretexts.orgnih.gov At least one isoform of each of the enzymes in the triacylglycerol synthesis pathway is located in the ER, likely forming a multi-enzyme complex or "interactome". libretexts.org
The initial steps of fatty acid synthesis can occur in the plastids (in plant cells) or the cytoplasm, with the resulting fatty acids being activated to their acyl-CoA esters. youtube.com These acyl-CoAs are then utilized by the ER-localized acyltransferases for triacylglycerol assembly. As triacylglycerols are synthesized, they accumulate within the ER membrane, eventually budding off to form lipid droplets, which serve as the primary storage organelles for neutral lipids. libretexts.org
In some organisms, there can be interplay between different organelles. For example, in microalgae, there is a dynamic relationship between the ER, lipid droplets, and chloroplasts in the biosynthesis and accumulation of triacylglycerols. nih.gov The specific subcellular localization of the hydroxylase and the acyltransferases is a key factor in the efficient production of hydroxylated triacylglycerols.
Genetic Determinants and Regulation of Hydroxylated Triacylglycerol Accumulation
The accumulation of hydroxylated triacylglycerols is under tight genetic control. The expression levels of the genes encoding the key enzymes—hydroxylases and acyltransferases—are critical determinants of the final yield. nih.govnih.gov
Transcriptional regulation plays a major role. For instance, the expression of certain acyltransferase genes, like DGAT and PDAT (phospholipid:diacylglycerol acyltransferase), can be spatially and temporally regulated in different tissues. frontiersin.org Transcription factors can modulate the expression of these genes in response to developmental cues or environmental stresses. frontiersin.orgmdpi.com
Efforts to engineer high-level accumulation of hydroxylated triacylglycerols in non-native organisms often require the coordinated expression of multiple genes. Simply introducing a hydroxylase is often insufficient, and the co-expression of specific acyltransferases that can efficiently incorporate the hydroxylated fatty acids into the glycerol backbone is frequently necessary to achieve high yields. nih.govnih.gov
Metabolic Dynamics and Turnover of Tri 16 Hydroxy Oleoyl Glycerol in Biological Systems
Non-Clinical Catabolic Pathways for Hydroxylated Triacylglycerols
The initial step in the catabolism of stored triacylglycerols is lipolysis, a process that breaks down TAGs into fatty acids and glycerol (B35011). nih.gov This multi-enzyme cascade is fundamental for mobilizing stored fat for energy. nih.gov In non-clinical biological systems, this process is primarily mediated by a series of lipases located on the surface of cellular lipid droplets. nih.gov
The breakdown of triacylglycerols, including hydroxylated variants, begins with their hydrolysis to yield glycerol and fatty acids. libretexts.org This reaction is catalyzed by lipases that operate in a sequential manner. nih.govlibretexts.org Key enzymes in this process include:
Adipose Triglyceride Lipase (B570770) (ATGL): This enzyme selectively performs the first and rate-limiting step, hydrolyzing triacylglycerols to produce diacylglycerols and a free fatty acid. nih.gov
Hormone-Sensitive Lipase (HSL): HSL is a multifunctional enzyme that preferentially hydrolyzes the diacylglycerols produced by ATGL, releasing a second fatty acid and forming monoacylglycerols. nih.govreactome.org
Monoglyceride Lipase (MGL): This enzyme completes the process by cleaving the final fatty acid from the monoacylglycerol, yielding glycerol and the last fatty acid. nih.gov
The liberated hydroxy fatty acids and glycerol are then available for other metabolic processes. The fatty acids can be transported to mitochondria or peroxisomes for β-oxidation to generate energy, or they can be re-esterified into other lipid molecules. nih.gov The glycerol backbone is typically transported to the liver, where it can enter glycolysis or gluconeogenesis pathways after being converted to glycerol-3-phosphate. libretexts.orgfiveable.me The entire process is tightly regulated to balance energy storage and utilization. nih.gov
| Enzyme | Function in TAG Catabolism | Substrate Preference |
| Adipose Triglyceride Lipase (ATGL) | Performs the initial, rate-limiting hydrolysis of TAGs to diacylglycerols (DAGs). nih.gov | Triacylglycerols (TAGs) |
| Hormone-Sensitive Lipase (HSL) | Primarily hydrolyzes DAGs to monoacylglycerols (MAGs). nih.gov | Diacylglycerols (DAGs) |
| Monoglyceride Lipase (MGL) | Hydrolyzes MAGs to glycerol and a free fatty acid. nih.gov | Monoacylglycerols (MAGs) |
Remodeling and Recycling of Hydroxy Fatty Acids within Lipid Pools
Once liberated from the glycerol backbone, hydroxy fatty acids can be re-incorporated into various lipid classes through remodeling pathways. This process, often referred to as the Lands cycle, allows for the dynamic modification of the fatty acid composition of cellular lipids without requiring complete de novo synthesis. nih.gov The cycle involves the deacylation of a fatty acid from a glycerolipid by a phospholipase A₂ (PLA₂) enzyme, followed by the reacylation of a new fatty acid by a lysophospholipid acyl-CoA transferase (LPLAT). nih.gov
Recent studies have revealed that triacylglycerols can act as significant intracellular storage reservoirs for a class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). nih.govcaymanchem.com In mouse adipose tissue, FAHFA-containing triacylglycerol levels can be over 100 times higher than the levels of their non-esterified FAHFA counterparts. caymanchem.com This indicates a robust system for recycling and storing hydroxy fatty acids within the triacylglycerol pool. caymanchem.com The enzyme ATGL, known for its role in initiating TAG breakdown, has also been identified as a biosynthetic enzyme for FAHFAs, highlighting its dual role in both the catabolism and anabolic remodeling of these specialized lipids. caymanchem.com This suggests that the release and re-esterification of hydroxy fatty acids are tightly linked processes, allowing the cell to control the availability of these signaling molecules. nih.gov
Acyl Flux Control within Plant Oil Biosynthesis Networks
In plants, the synthesis of triacylglycerols, including those containing hydroxy fatty acids, is a complex and highly regulated process involving a network of interconnected pathways spanning multiple cellular compartments, primarily the plastid and the endoplasmic reticulum (ER). nih.govdntb.gov.ua The control of acyl flux—the rate and direction of fatty acid movement through these pathways—is critical for determining the final composition of the seed oil. nih.gov
The primary pathway for assembling TAGs is the Kennedy pathway, which involves the sequential acylation of a glycerol-3-phosphate backbone. ocl-journal.org However, for the incorporation of unusual fatty acids like hydroxylated ones, which are synthesized on phosphatidylcholine (PC), a process known as "acyl editing" is crucial. oup.com This process involves cycles of deacylation and reacylation on PC, which allows for the modification and subsequent channeling of these fatty acids into the TAG pool. oup.com
Several key enzymatic steps and transport processes govern this flux:
Phosphatidylcholine (PC) as a Substrate: Hydroxylation of oleic acid (18:1) typically occurs while it is esterified to PC. The resulting hydroxy fatty acid can then be transferred to diacylglycerol (DAG) to form TAG.
Acyl-CoA:Diacylglycerol Acyltransferase (DGAT): This enzyme catalyzes the final step of the Kennedy pathway, attaching a fatty acid from the acyl-CoA pool to a DAG molecule to form a TAG. The selectivity of different DGAT isozymes for specific fatty acids is a major determinant of the final oil composition. oup.com
Phospholipid:Diacylglycerol Acyltransferase (PDAT): This enzyme provides an alternative route to TAG synthesis by transferring a fatty acid directly from PC to DAG. ocl-journal.org This pathway is significant for incorporating fatty acids that are modified on PC, such as hydroxy fatty acids. ocl-journal.org
The balance between the Kennedy pathway, acyl editing on PC, and the activities of DGAT and PDAT ultimately controls the flow of hydroxy fatty acids into storage triacylglycerols in plant seeds. ocl-journal.orgoup.com
| Pathway/Enzyme | Role in Plant Oil Biosynthesis | Relevance to Hydroxy Fatty Acids |
| Kennedy Pathway | De novo synthesis of triacylglycerols from glycerol-3-phosphate and acyl-CoAs. ocl-journal.org | Forms the basic TAG structure. |
| Acyl Editing (on Phosphatidylcholine) | Modifies fatty acids (e.g., hydroxylation) while they are part of the PC pool before incorporation into TAGs. oup.com | The primary mechanism for producing hydroxy fatty acids for TAG synthesis. |
| Diacylglycerol Acyltransferase (DGAT) | Catalyzes the final acylation of diacylglycerol to form TAG, using the acyl-CoA pool. oup.com | Its substrate specificity is a key control point for incorporating hydroxy fatty acids from the acyl-CoA pool into TAGs. oup.com |
| Phospholipid:Diacylglycerol Acyltransferase (PDAT) | Transfers a fatty acid directly from a phospholipid (like PC) to diacylglycerol to form TAG. ocl-journal.org | Provides a direct route for moving hydroxy fatty acids from PC into the TAG molecule without first creating an acyl-CoA. ocl-journal.org |
Comparative Metabolic Studies of Hydroxylated Lipids across Organisms
The metabolism of hydroxylated lipids shows significant diversity across different biological kingdoms, reflecting their varied roles from storage compounds to signaling molecules.
In Plants: Many plant species, particularly those like Ricinus communis (castor bean), synthesize and accumulate large quantities of triacylglycerols containing hydroxy fatty acids (e.g., ricinoleic acid) as a primary energy and carbon store in their seeds. The biosynthetic machinery is highly specialized for this purpose, involving specific fatty acid hydroxylases and acyltransferases that channel these unusual fatty acids into TAGs. oup.com
In Animals: While not typically stored in bulk like in plants, hydroxylated lipids are present in mammalian tissues and play crucial metabolic roles. nih.gov As discussed, FAHFAs are found esterified within the TAG pool in adipose tissue, suggesting that TAGs serve as a regulated reservoir for these bioactive lipids. caymanchem.com The enzymes involved, such as ATGL, are conserved lipases that have been adapted for both the release and synthesis of these molecules. nih.govcaymanchem.com This points to a role for hydroxylated lipids in metabolic regulation and signaling rather than bulk energy storage. nih.gov
In Microorganisms: Certain bacteria in the gut microbiota are capable of producing hydroxy fatty acids. researchgate.net For instance, some Lactobacillus species can convert polyunsaturated fatty acids from dietary sources into hydroxylated forms. researchgate.net These microbial metabolites can then be absorbed by the host, potentially influencing host metabolism and inflammatory responses. researchgate.net
This comparative view reveals a functional divergence: in plants, hydroxylated TAGs are primarily storage products, while in animals and in the context of the gut microbiome, their hydroxylated lipid derivatives appear to function more as metabolic regulators and signaling molecules. The Reactome database documents the core pathways of triglyceride catabolism as being conserved across a wide range of organisms, from yeast to humans, providing a fundamental framework upon which the specialized metabolism of hydroxylated lipids is built. reactome.org
Chemical and Chemoenzymatic Synthesis Strategies for Tri 16 Hydroxy Oleoyl Glycerol
Regioselective Esterification of Hydroxyl Groups on Glycerol (B35011) and Fatty Acid Chains
Regioselective esterification is a critical step in the synthesis of structured triacylglycerols like Tri[(16-hydroxy)oleoyl]glycerol. The goal is to selectively acylate the hydroxyl groups on the glycerol backbone and manage the reactivity of the hydroxyl group on the fatty acid chain.
Chemical methods for the regioselective esterification of glycerol often involve the use of protecting groups to block certain hydroxyl groups while leaving others available for reaction. However, these methods can be complex and may require harsh reaction conditions.
Enzymatic approaches, particularly using lipases, offer a milder and more selective alternative. nih.govgoogle.com Lipases can exhibit high regioselectivity, often specifically targeting the sn-1 and sn-3 positions of the glycerol backbone. nih.govmdpi.comresearchgate.net For instance, immobilized Candida antarctica lipase (B570770) B (CALB) is known for its exceptional regioselectivity towards the primary hydroxyl groups of glycerol. researchgate.netmdpi.com This allows for the directed synthesis of 1,3-diglycerides, which can then be further esterified at the sn-2 position. mdpi.com
The presence of a hydroxyl group on the oleic acid chain at the 16th position introduces another layer of complexity. This hydroxyl group can compete with the glycerol hydroxyls during esterification, potentially leading to the formation of estolides, which are oligomers of fatty acids linked by ester bonds. wur.nlmdpi.comnih.gov The selectivity of the catalyst, whether chemical or enzymatic, is therefore crucial to favor the esterification of glycerol over the self-condensation of the hydroxy fatty acid.
Asymmetric Synthesis of Enantiopure Hydroxylated Triacylglycerols
The synthesis of enantiopure hydroxylated triacylglycerols, where the fatty acid composition at the sn-1 and sn-3 positions of the glycerol backbone differs, presents a significant synthetic challenge. utu.fi When the acyl groups at these two positions are different, the resulting triacylglycerol becomes chiral. mdpi.com
Chemoenzymatic strategies have proven to be highly effective for the asymmetric synthesis of such structured triacylglycerols. mdpi.comnih.govmdpi.com These methods often start with a chiral precursor, such as (R)- or (S)-solketal, which is derived from (R)- or (S)-isopropylidene glycerol. mdpi.commdpi.com This allows for the stepwise and stereocontrolled introduction of different fatty acids onto the glycerol backbone.
A typical synthetic route might involve:
Protection of one of the primary hydroxyl groups of the chiral solketal.
Removal of the isopropylidene protecting group to expose the sn-2 and the other primary hydroxyl group.
Regioselective acylation of the exposed primary hydroxyl group using a lipase, such as CALB, with the desired fatty acid. mdpi.comnih.govmdpi.com
Acylation of the remaining free hydroxyl group at the sn-2 position.
Deprotection of the initially protected hydroxyl group.
Final acylation of the last free hydroxyl group.
This multi-step approach, combining chemical protection/deprotection steps with highly selective enzymatic acylations, allows for the precise construction of enantiopure triacylglycerols with defined fatty acid compositions at each position of the glycerol backbone. mdpi.commdpi.comnih.gov
Enzyme-Catalyzed Synthesis of Hydroxylated Glycerides
Enzymes, particularly lipases, are widely used as biocatalysts for the synthesis of hydroxylated glycerides due to their high selectivity, mild reaction conditions, and reduced byproduct formation compared to chemical catalysts. google.commdpi.com Lipases can catalyze esterification, transesterification, and interesterification reactions to produce structured lipids. mdpi.comlu.se
Several lipases have been investigated for their ability to synthesize glycerides containing hydroxy fatty acids. The choice of lipase is critical as its activity and selectivity can be influenced by the position of the hydroxyl group on the fatty acid chain. researchgate.net For instance, Candida antarctica lipase A (CALA) has been used for the direct transesterification of castor oil, which is rich in the hydroxy fatty acid ricinoleic acid, to produce estolides. mdpi.com In contrast, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is highly effective for the regioselective esterification of the primary hydroxyls of glycerol. researchgate.netmdpi.comresearchgate.net
The synthesis can be carried out in solvent-free systems or in the presence of organic solvents. nih.govresearchgate.net Solvent-free systems are often preferred for being more environmentally friendly. nih.gov Reaction conditions such as temperature, substrate molar ratio, and water activity are crucial parameters that need to be optimized to maximize the yield of the desired hydroxylated glyceride and minimize side reactions. google.comresearchgate.net For example, removing water or alcohol formed during the reaction by applying a vacuum can shift the equilibrium towards product formation. google.com
Table 1: Lipases Used in the Synthesis of Hydroxylated Glycerides and Structured Lipids
| Lipase Source | Common Name/Form | Key Application in Synthesis | References |
|---|---|---|---|
| Candida antarctica | Lipase B (CALB), Novozym 435 | Regioselective esterification of primary alcohols of glycerol. | researchgate.netmdpi.comresearchgate.net |
| Candida antarctica | Lipase A (CALA) | Transesterification of oils containing hydroxy fatty acids. | mdpi.com |
| Rhizomucor miehei | Lipozyme RM IM | Acidolysis for the synthesis of structured triacylglycerols. | mdpi.com |
| Thermomyces lanuginosus | Lipozyme TL IM | Hydrolysis of glycerol from estolide mixtures. | mdpi.com |
| Burkholderia cepacia | Amano PS-D | Esterification of 1,3-diacylglycerols. | researchgate.net |
| Candida rugosa | - | Condensation of hydroxy fatty acids to form estolides. | mdpi.com |
Protection and Deprotection Strategies in Multistep Synthesis
In the multistep chemical and chemoenzymatic synthesis of complex molecules like this compound, the use of protecting groups is essential to prevent unwanted side reactions and to direct the reaction to the desired functional group. libretexts.org Both the hydroxyl groups of glycerol and the hydroxyl group on the fatty acid chain may require protection at different stages of the synthesis.
Protection of Glycerol Hydroxyl Groups:
To achieve regioselective acylation of glycerol, it is often necessary to protect one or two of its hydroxyl groups. Common strategies include the formation of acetals or ketals, such as isopropylidene glycerol (solketal), which protects the sn-1 and sn-2 hydroxyl groups, leaving the sn-3 hydroxyl free for reaction. nih.govmdpi.com Benzyl ethers are also used as protecting groups for hydroxyl functions. mdpi.com
Protection of the Fatty Acid Hydroxyl Group:
The hydroxyl group on the 16-hydroxyoleic acid can be protected to prevent its participation in esterification reactions when the acylation of glycerol is desired. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are commonly used for this purpose due to their ease of introduction and removal under specific conditions. fiveable.mehighfine.com
Deprotection Strategies:
The choice of protecting group is dictated by the stability of the protected compound to subsequent reaction conditions and the ease of selective removal of the protecting group without affecting other parts of the molecule. fiveable.me For example:
Acetals and Ketals: These are typically removed under acidic conditions. libretexts.orghighfine.com
Silyl Ethers: Cleavage is often achieved using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or under acidic conditions. fiveable.me The stability of silyl ethers to acid hydrolysis varies, allowing for selective deprotection (TMS < TES < TBDMS < TIPS < TBDPS). highfine.com
Benzyl Ethers: These are commonly removed by hydrogenolysis using a palladium catalyst (Pd/C) and hydrogen gas. fiveable.me
p-Methoxybenzyl (PMB) Ethers: These can be selectively removed in the presence of other protecting groups using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.comfiveable.me
The concept of "orthogonal protection" is crucial in complex syntheses, where multiple protecting groups are used. Orthogonal protecting groups can be removed under different specific conditions without affecting each other, allowing for a high degree of control over the synthetic sequence. fiveable.me
Table 2: Common Protecting Groups in Hydroxylated Triacylglycerol Synthesis
| Protecting Group | Abbreviation | Functional Group Protected | Common Deprotection Conditions | References |
|---|---|---|---|---|
| Isopropylidene | - | 1,2-Diol (on glycerol) | Acidic conditions | nih.govmdpi.com |
| Benzyl | Bn | Alcohol | Hydrogenolysis (H₂, Pd/C) | mdpi.comfiveable.me |
| p-Methoxybenzyl | PMB | Alcohol | Oxidative cleavage (DDQ) | mdpi.comfiveable.me |
| tert-Butyldimethylsilyl | TBDMS/TBS | Alcohol | Fluoride source (TBAF), acid | fiveable.mehighfine.com |
| Triisopropylsilyl | TIPS | Alcohol | Fluoride source (TBAF), acid | fiveable.mehighfine.com |
| Acetyl | Ac | Alcohol | Basic hydrolysis | highfine.com |
| Benzoyl | Bz | Alcohol | Basic hydrolysis | highfine.com |
| Pivaloyl | Piv | Alcohol | Basic hydrolysis (slower than Ac and Bz) | highfine.com |
Biotechnological Approaches for Production and Engineering of Hydroxylated Triacylglycerols
Engineering Oleaginous Microorganisms for Tri[(16-hydroxy)oleoyl]glycerol Production
Oleaginous microorganisms, capable of accumulating high levels of lipids, are promising chassis for the production of tailored triacylglycerols like this compound. nih.govnih.gov The engineering of these microbes, particularly yeasts such as Saccharomyces cerevisiae and Yarrowia lipolytica, involves the introduction of heterologous genes and the modification of native metabolic pathways. nih.govnih.gov
A critical step is the introduction of a fatty acid hydroxylase that can specifically catalyze the ω-hydroxylation of oleic acid to produce 16-hydroxyoleic acid. While many studies have focused on the production of other hydroxylated fatty acids, the principles can be applied to this target molecule. For instance, the cytochrome P450 monooxygenase CYP52M1 from Starmerella bombicola has been shown to convert C16 and C18 fatty acids to their ω- or ω-1 hydroxylated forms in engineered S. cerevisiae.
The final and crucial step in the biosynthesis of this compound is the esterification of three 16-hydroxyoleic acid molecules to a glycerol (B35011) backbone. This is catalyzed by acyltransferases, with diacylglycerol acyltransferases (DGATs) playing a key role in the final acylation of diacylglycerol (DAG) to form TAG. nih.gov The substrate specificity of these enzymes is critical. Research has shown that DGATs from different sources exhibit varying preferences for hydroxylated fatty acids. For example, the DGAT2 from castor bean (Ricinus communis) has demonstrated high efficiency in incorporating ricinoleic acid (12-hydroxyoleic acid) into TAGs. nih.gov Therefore, a successful strategy would involve the co-expression of a suitable ω-hydroxylase with a DGAT enzyme that demonstrates high specificity for 16-hydroxyoleic acid. Phospholipid:diacylglycerol acyltransferases (PDATs) represent an alternative, acyl-CoA-independent pathway for TAG synthesis and have also been shown to play a role in the incorporation of unusual fatty acids into TAGs. nih.gov
Table 1: Key Enzymes and Genetic Modifications in Oleaginous Microorganisms for Hydroxylated Triacylglycerol Production
| Enzyme/Protein | Gene Source Organism | Function in Engineered Host | Potential Impact on this compound Production |
| Cytochrome P450 ω-Hydroxylase | Starmerella bombicola (e.g., CYP52M1) | Catalyzes the hydroxylation of the terminal carbon of oleic acid to form 16-hydroxyoleic acid. | Essential for the synthesis of the hydroxylated fatty acid precursor. |
| Diacylglycerol Acyltransferase (DGAT2) | Ricinus communis | Esterifies 16-hydroxyoleoyl-CoA to diacylglycerol to form the final triacylglycerol. | Crucial for the efficient incorporation of 16-hydroxyoleic acid into the TAG backbone. |
| Phospholipid:Diacylglycerol Acyltransferase (PDAT) | Saccharomyces cerevisiae, Arabidopsis thaliana | Transfers a fatty acid from a phospholipid to diacylglycerol, contributing to TAG synthesis. | Can provide an alternative route for the incorporation of 16-hydroxyoleic acid into TAGs. nih.gov |
| Fatty Acyl-CoA Synthetase (FadD) | Escherichia coli | (Deletion) Prevents the degradation of fatty acids. | Increases the intracellular pool of fatty acid substrates available for hydroxylation. |
Plant Metabolic Engineering for Enhanced Hydroxylated Oil Accumulation
The metabolic engineering of plants, particularly oilseed crops, offers a scalable platform for the production of hydroxylated oils. nih.gov The general strategy involves the seed-specific expression of genes encoding enzymes for the synthesis and incorporation of hydroxylated fatty acids into seed storage oils.
The introduction of a fatty acid hydroxylase is the primary step. While much of the research has centered on the production of ricinoleic acid using the Ricinus communis fatty acid hydroxylase (RcFAH12), the principles are directly applicable to producing 16-hydroxyoleic acid. nih.gov A key challenge in expressing heterologous hydroxylases in plants is the often-observed reduction in total seed oil content and potential negative impacts on plant growth. This is partly due to the inefficient incorporation of the novel hydroxylated fatty acids into TAGs, leading to their accumulation in membrane lipids, which can be detrimental.
To overcome this, a "push-pull" strategy is often employed. This involves not only "pushing" the synthesis of the hydroxylated fatty acid but also "pulling" it into the TAG storage pool. The co-expression of specific acyltransferases is a critical component of this strategy. Studies have shown that co-expressing RcDGAT2 with RcFAH12 in Arabidopsis significantly increases the accumulation of hydroxylated fatty acids in the seed oil, from around 17% to nearly 30%. nih.govnih.gov This demonstrates the importance of a DGAT enzyme that can efficiently recognize and utilize hydroxylated fatty acyl-CoAs. Similarly, the co-expression of a castor PDAT has also been shown to boost hydroxylated fatty acid content. nih.gov For the production of this compound, a similar approach would be necessary, involving the co-expression of an ω-hydroxylase active on oleic acid with a highly efficient DGAT or PDAT.
Table 2: Research Findings in Plant Metabolic Engineering for Hydroxylated Fatty Acid (HFA) Accumulation
| Engineered Plant | Transgenes Expressed | Key Finding | Relevance to this compound Production |
| Arabidopsis thaliana | RcFAH12 | Accumulation of up to 17% HFAs in seed oil, but with reduced total oil content. nih.govbmbreports.org | Demonstrates the feasibility of producing hydroxylated fatty acids in a model plant. |
| Arabidopsis thaliana | RcFAH12 + RcDGAT2 | HFA content increased to nearly 30% of total fatty acids. nih.govnih.gov | Highlights the critical role of a specific DGAT in channeling HFAs into TAGs. |
| Arabidopsis thaliana | RcFAH12 + RcPDAT | HFA content increased to 25-27%. nih.gov | Shows that PDAT can also be an effective enzyme for incorporating HFAs into TAGs. |
| Arabidopsis thaliana | RcFAH12 + RcPDCT + RcDGAT2 | HFA content increased to 28%. nih.gov | Illustrates that combining multiple acyltransferases can further enhance HFA accumulation. |
Bioprocess Development and Optimization for Hydroxylated Triacylglycerol Yields
The successful laboratory-scale engineering of a microorganism to produce this compound is the first step; the next critical phase is the development and optimization of a bioprocess to achieve high yields and productivity. This involves a systematic approach to define the optimal cultivation conditions that favor both microbial growth and product formation.
Statistical experimental designs, such as the Plackett-Burman design and Response Surface Methodology (RSM), are powerful tools for efficiently screening and optimizing multiple process parameters. nih.gov These parameters can include the composition of the fermentation medium (e.g., carbon and nitrogen sources, minerals, and vitamins), as well as physical parameters like pH, temperature, and dissolved oxygen levels. nih.gov For instance, in the production of a thermostable and alkalophilic polygalacturonase, the optimization of pH, inoculum size, and incubation time led to a 5.2-fold increase in enzyme output. nih.gov Similar principles can be applied to maximize the production of hydroxylated triacylglycerols.
Fed-batch fermentation is a commonly employed strategy to achieve high cell densities and, consequently, high product titers. This involves the controlled feeding of nutrients, particularly the carbon source, throughout the fermentation process to avoid substrate inhibition and to maintain optimal conditions for lipid accumulation. For oleaginous yeasts, a common strategy is to grow the cells to a high density under nutrient-replete conditions and then induce lipid accumulation by limiting a key nutrient, typically nitrogen.
Table 3: Key Parameters for Bioprocess Optimization of Microbial Lipid Production
| Parameter | Description | Typical Optimization Strategy |
| Medium Composition | The type and concentration of carbon and nitrogen sources, as well as essential minerals and vitamins. | Screening of various sources and concentrations using statistical methods like Plackett-Burman design. |
| pH | The acidity or alkalinity of the fermentation broth. | Maintained at an optimal level for both growth and enzyme activity using buffers or automated pH control. |
| Temperature | The cultivation temperature that affects enzyme kinetics and microbial growth. | Optimized for the specific engineered strain. |
| Dissolved Oxygen | The concentration of oxygen available to the microorganisms. | Controlled through agitation and aeration rates, as it is crucial for the activity of P450 hydroxylases. |
| Inoculum Size | The initial concentration of microbial cells in the fermenter. | Optimized to minimize the lag phase and achieve a productive fermentation. nih.gov |
| Fermentation Strategy | Batch, fed-batch, or continuous culture. | Fed-batch is often preferred for high-density cultures and high product titers. |
Strategies for Efficient Substrate Utilization in Engineered Systems
The economic viability of producing this compound through fermentation is heavily dependent on the cost of the substrate. Therefore, strategies for the efficient utilization of inexpensive and renewable feedstocks are of paramount importance.
A primary strategy is to engineer microorganisms to utilize low-cost carbon sources. Oleaginous yeasts like Yarrowia lipolytica are known for their ability to grow on a wide range of substrates, including glucose, fructose, and glycerol. nih.govfrontiersin.org Crude glycerol, a major byproduct of the biodiesel industry, is an attractive feedstock due to its low cost and abundance. nih.gov Engineering strains to efficiently convert glycerol into the acetyl-CoA and fatty acid precursors needed for this compound synthesis is a key area of research.
Another approach is to directly feed oleic acid or oleic acid-rich oils to the engineered microorganism. This would bypass the de novo fatty acid synthesis pathway and provide the direct precursor for the hydroxylation step. This strategy, however, requires the microorganism to be able to efficiently take up and activate the exogenous fatty acids. In some cases, this may necessitate the overexpression of fatty acid transporters and acyl-CoA synthetases.
Table 4: Strategies for Efficient Substrate Utilization
| Strategy | Description | Example in Engineered Systems |
| Use of Low-Cost Substrates | Utilizing inexpensive and renewable feedstocks to reduce production costs. | Engineering Yarrowia lipolytica to efficiently metabolize crude glycerol from the biodiesel industry. nih.gov |
| Direct Precursor Feeding | Supplying the direct precursor of the hydroxylation step to the fermentation broth. | Feeding oleic acid or oleic acid-rich plant oils to an engineered yeast expressing an ω-hydroxylase. |
| Metabolic Channeling | Directing the flow of metabolites towards the desired product pathway. | Overexpression of acetyl-CoA carboxylase (ACC) to increase the supply of malonyl-CoA for fatty acid synthesis. frontiersin.org |
| Elimination of Competing Pathways | Deleting or downregulating genes in pathways that consume precursors or degrade the product. | Knockout of genes involved in the β-oxidation of fatty acids in peroxisomes to prevent the degradation of 16-hydroxyoleic acid. frontiersin.org |
Biological Roles and Functional Significance of Hydroxylated Triacylglycerols in Model Systems
Contribution to Cellular Lipid Structure and Membrane Properties
Triacylglycerols (TAGs) are the primary form of energy storage in most eukaryotic organisms, accumulating in cytosolic lipid droplets. researchgate.net A TAG molecule consists of a glycerol (B35011) backbone esterified to three fatty acids. youtube.com The specific fatty acids attached, including their chain length and degree of saturation, determine the physical and chemical properties of the lipid. researchgate.net
The introduction of a hydroxyl (-OH) group onto the acyl chain, as seen in Tri[(16-hydroxy)oleoyl]glycerol, introduces a polar functional group into the otherwise non-polar fatty acid tail. This alteration has significant implications for the lipid's behavior within a cellular context. The increased polarity can influence how TAGs are packed within the core of a lipid droplet and how they interact with the phospholipid monolayer that surrounds these organelles.
While TAGs are not major structural components of cellular membranes like phospholipids, their metabolic precursors and breakdown products, such as diacylglycerols and free fatty acids, are. The properties of these molecules can influence membrane characteristics. The regioisomeric distribution of fatty acids in TAGs has been shown to impact the thermodynamics of fat melting and crystallization. researchgate.net For instance, alterations in the position of fatty acids can contribute to the homeoviscous adaptation of cellular membranes, helping to maintain fluidity at low temperatures. researchgate.net The presence of a hydroxyl group on a fatty acid chain released from a TAG could similarly affect the biophysical properties of the membranes into which it is incorporated, potentially altering fluidity, permeability, and the function of membrane-bound proteins.
Involvement in Signaling Pathways: Oxylipins and Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
Recent discoveries have highlighted that certain lipids, previously considered only for energy storage, play active roles in cell signaling. This compound is structurally related to a novel class of bioactive lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). nih.govmdpi.com In fact, a new class of triacylglycerols has been identified that contains a FAHFA moiety, known as FAHFA-TGs. nih.govchemrxiv.org These molecules are believed to function as a storage depot for FAHFAs. nih.gov
FAHFAs are endogenous lipids with demonstrated anti-diabetic and anti-inflammatory effects. nih.govchemrxiv.org They are formed by the esterification of a fatty acid to a hydroxy fatty acid. mdpi.com The family of Palmitic Acid Hydroxy Stearic Acids (PAHSAs), for example, has been shown to improve glucose tolerance and insulin (B600854) sensitivity in mice. nih.gov
The metabolic regulation of FAHFAs is linked to lipolysis. Key enzymes like adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL) break down triacylglycerols. nih.gov Studies in adipocyte cell lines have shown that stimulating lipolysis leads to the breakdown of FAHFA-TGs, releasing the nonesterified FAHFAs, which can then exert their signaling effects. nih.gov Therefore, this compound can be considered a stable precursor that sequesters the bioactive hydroxy-fatty acid, releasing it in response to specific metabolic signals.
Oxylipins are another major class of lipid signaling molecules derived from the oxidation of polyunsaturated fatty acids. mdpi.com Their synthesis is carried out by several enzyme families, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. mdpi.com These molecules are crucial mediators in numerous physiological and pathophysiological processes, including inflammation. mdpi.com While distinct from FAHFAs, the pathways are interconnected through their shared origin from fatty acid pools. The hydroxylation of the oleic acid in this compound is a key step that positions this molecule within the broader metabolic network of lipid-based signaling.
| Lipid Family | General Structure | Known Biological Effects | Reference |
| FAHFAs | Fatty Acid Ester of Hydroxy Fatty Acid | Anti-diabetic, Anti-inflammatory, Improved insulin sensitivity | nih.gov |
| PAHSAs | Palmitic Acid Hydroxy Stearic Acids | Augment Glucose-Stimulated Insulin Secretion (GSIS) | nih.gov |
| Oxylipins | Oxidized Polyunsaturated Fatty Acids | Pro-inflammatory or Anti-inflammatory signaling mediators | mdpi.com |
Role in Organismal Development and Stress Responses (e.g., seedling establishment in plants)
The synthesis and breakdown of specialized TAGs are critical for specific developmental processes. A clear example is the role of hydroxylated TAGs in the seedling establishment of plants. In model systems using Arabidopsis thaliana, the expression of a hydroxylase enzyme from castor (Ricinus communis) leads to the production of hydroxy-fatty acids (HFAs) in the seeds. nih.gov
A subsequent breakthrough demonstrated the importance of the specific molecular structure of the TAG. By co-expressing acyltransferases from castor that specifically and efficiently esterify HFAs to all three positions of the glycerol backbone, researchers could produce seeds rich in tri-hydroxy-triacylglycerol. nih.gov This targeted synthesis had profound effects:
It increased the rate of TAG synthesis by two-fold.
It completely resolved the low-oil phenotype observed in the initial transgenic lines.
Most importantly, it resulted in a 1.9-fold increase in successful seedling establishment, bringing it back to levels comparable to wild-type plants. nih.gov
This research underscores that the efficient packaging of HFAs into a specific tri-HFA TAG structure is essential for its subsequent catabolism, allowing the developing seedling to access the stored energy and carbon required for photoautotrophic growth. nih.gov
| Genetic Modification in Arabidopsis | Phenotype | Key Finding | Reference |
| Expression of Castor Hydroxylase alone | Low seed oil, Poor seedling establishment | Native enzymes cannot efficiently metabolize HFA-TAGs. | nih.gov |
| Co-expression of Hydroxylase and Castor Acyltransferases | Normal oil content, 1.9-fold increase in seedling establishment | Efficient synthesis of tri-HFA TAGs enables proper mobilization of stored lipids. | nih.gov |
Occurrence and Profiles in Natural Sources via Nontargeted Lipidomics
Nontargeted lipidomics, which utilizes advanced mass spectrometry to comprehensively profile all lipids in a biological sample, has been instrumental in discovering novel lipid species and understanding their distribution. This approach has led to the identification of hundreds of structurally distinct FAHFA isomers across 21 different families in human white adipose tissue and in various common foods. nih.gov
Furthermore, analysis of plants like rice and Arabidopsis thaliana has revealed 49 potential FAHFA families, encompassing 262 different regioisomers. nih.gov This highlights that hydroxylated lipids, including structures related to this compound, are widespread in nature, although their abundance can be very low compared to conventional lipids. chemrxiv.org
While a specific, detailed profile for this compound across a wide range of natural sources is not yet extensively documented in published literature, these nontargeted studies confirm the existence of the broader class of FAHFA-containing triacylglycerols in mammalian and plant tissues. nih.govchemrxiv.org The identification of these compounds is often challenging due to their low concentrations and the complexity of the lipidome. However, the consistent discovery of related hydroxylated and esterified fatty acid structures points to a conserved and functionally important branch of lipid metabolism across different kingdoms of life.
Advanced Research Directions and Future Perspectives in Hydroxylated Triacylglycerol Studies
Integration of Multi-Omics Platforms for Comprehensive Lipidome Analysis
A holistic understanding of the role of Tri[(16-hydroxy)oleoyl]glycerol and other hTGs in biological systems necessitates a multi-pronged analytical approach. The integration of various "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics (lipidomics)—is crucial for a comprehensive analysis of the lipidome.
Genomics and Transcriptomics: The starting point for understanding the production of hTGs lies within the genetic blueprint of an organism. High-throughput sequencing of genomes and transcriptomes of organisms known to produce hydroxylated fatty acids can identify the genes responsible for their synthesis. For instance, transcriptomic analysis of developing seeds from plants like Paysonia auriculata has successfully identified candidate genes involved in hydroxy fatty acid biosynthesis. frontiersin.org By correlating gene expression profiles with the accumulation of specific hTGs, researchers can pinpoint the enzymes involved in hydroxylation and acylation.
Proteomics: Proteomics provides a direct link between the genetic information and the functional machinery of the cell. nih.gov Mass spectrometry-based proteomics can identify and quantify the enzymes involved in the entire lipid metabolic network, from fatty acid synthesis to triacylglycerol assembly. researchgate.netacs.org For example, identifying the specific acyltransferases that preferentially incorporate 16-hydroxyoleic acid into the glycerol (B35011) backbone is a key step in understanding the biosynthesis of this compound. Proteomic studies of lipid droplets have revealed a complex interplay of proteins involved in lipid synthesis, storage, and mobilization. nih.gov
The true power of multi-omics lies in the integration of these datasets. By combining genomic, transcriptomic, proteomic, and lipidomic data, researchers can construct comprehensive models of hTG metabolism. This integrated approach can reveal regulatory networks, identify novel metabolic pathways, and uncover the biological functions of specific hTGs like this compound.
| Omics Platform | Application in Hydroxylated Triacylglycerol Research | Key Techniques |
| Genomics | Identification of genes encoding for fatty acid hydroxylases and acyltransferases. | DNA Sequencing, Genome-Wide Association Studies (GWAS) |
| Transcriptomics | Analysis of gene expression levels related to hTG biosynthesis under different conditions. | RNA-Sequencing (RNA-Seq), Microarrays |
| Proteomics | Identification and quantification of enzymes and regulatory proteins in hTG metabolic pathways. | Mass Spectrometry (MS), 2D-Gel Electrophoresis |
| Lipidomics | Comprehensive profiling and quantification of hTGs and other lipid species. | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) |
Computational and Theoretical Modeling of Hydroxylated Lipid Interactions and Metabolism
Computational and theoretical modeling offers a powerful lens through which to investigate the complex world of hydroxylated lipids at a molecular level. These in silico approaches complement experimental studies by providing detailed insights into the structure, dynamics, and interactions of molecules like this compound.
Molecular Dynamics (MD) Simulations: MD simulations are a valuable tool for understanding the behavior of lipid molecules in various environments. biophysics.orgrsc.org By simulating the movements and interactions of atoms over time, researchers can predict the physical properties of hTGs, such as their packing behavior in membranes and their interactions with proteins. acs.org For this compound, MD simulations could elucidate how the hydroxyl groups influence the conformation of the triacylglycerol molecule and its aggregation properties within a lipid droplet. biorxiv.orgnih.gov These simulations can also model the interaction of hTGs with enzymes, providing insights into substrate specificity and catalytic mechanisms. nih.gov
Quantum Mechanical (QM) Calculations: QM methods can be employed to study the electronic structure and reactivity of hydroxylated fatty acids. This can be particularly useful in understanding the enzymatic hydroxylation process itself, by modeling the reaction mechanism at an atomic level.
The integration of these computational approaches with experimental data is key to building predictive models of hTG behavior and metabolism. Such models can guide the rational design of biosynthetic pathways for tailored lipid production and help to uncover the biological roles of these unique molecules.
| Modeling Technique | Application to this compound | Potential Insights |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of this compound in a lipid droplet or membrane. | Understanding of molecular packing, interaction with other lipids and proteins, and physical properties. acs.orgbiorxiv.orgnih.gov |
| Quantum Mechanical (QM) Calculations | Modeling the enzymatic reaction of oleic acid hydroxylation. | Elucidation of the catalytic mechanism and enzyme-substrate interactions. |
| Metabolic Modeling | Simulating the biosynthetic pathway of this compound. | Prediction of metabolic fluxes, identification of bottlenecks, and guidance for metabolic engineering strategies. nih.gov |
Discovery and Characterization of Novel Hydroxylated Triacylglycerol Species
While this compound represents a specific example of an hTG, the natural world likely holds a vast diversity of similar molecules waiting to be discovered. The exploration of novel hTG species from various biological sources is a promising area of future research.
Screening Natural Sources: A systematic screening of lipids from a wide range of organisms, including plants, fungi, bacteria, and marine life, is likely to reveal novel hydroxylated fatty acids and the triacylglycerols that contain them. gerli.com For example, certain microorganisms are known to produce a variety of hydroxy fatty acids. capes.gov.br Investigating the triacylglycerol composition of these organisms could lead to the identification of new hTGs with unique properties.
Advanced Analytical Techniques: The discovery and characterization of novel lipids heavily rely on advancements in analytical chemistry. nih.govresearchgate.netumass.edu High-resolution mass spectrometry coupled with sophisticated separation techniques is essential for identifying and structurally elucidating new molecules from complex mixtures. oup.com Techniques like tandem mass spectrometry (MS/MS) can provide detailed information about the fatty acid composition and the position of hydroxyl groups on the acyl chains. biorxiv.org Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining the precise chemical structure of newly isolated compounds. umass.edu
Functional Characterization: Once a novel hTG is identified, the next critical step is to characterize its physical, chemical, and biological properties. This includes determining its melting point, viscosity, and stability, as well as investigating its potential biological activities. For example, some hydroxylated fatty acids have shown interesting biological effects, and it is plausible that novel hTGs could possess unique functionalities relevant to nutrition, materials science, or pharmacology. gerli.com
The ongoing search for novel hTGs, powered by cutting-edge analytical technologies, will undoubtedly expand our understanding of lipid diversity and could lead to the discovery of molecules with valuable industrial or therapeutic applications.
Expanding Biosynthetic Toolkits for Tailored Hydroxylated Lipid Production
The ability to produce custom-designed hTGs like this compound on a larger scale is crucial for unlocking their full application potential. Metabolic engineering and synthetic biology offer powerful tools to achieve this goal by creating microbial or plant-based production platforms. nih.govnih.govmdpi.com
Enzyme Discovery and Engineering: The foundation of any biosynthetic pathway is the set of enzymes that catalyze the desired reactions. nih.gov Researchers are actively searching for and characterizing new fatty acid hydroxylases from diverse organisms. researchgate.netnih.govresearchgate.net These enzymes can exhibit different substrate specificities and positional preferences for hydroxylation. nih.gov Furthermore, protein engineering techniques can be used to modify existing enzymes to improve their activity, stability, or to alter their substrate specificity, allowing for the production of specific hydroxylated fatty acids. nih.gov
Metabolic Pathway Engineering: Once the necessary enzymes are identified, they can be introduced into a suitable host organism, such as yeast (Saccharomyces cerevisiae or Yarrowia lipolytica) or microalgae, to create a production strain. nih.govijcrt.org This often involves not only expressing the genes for the hydroxylases but also optimizing the host's native metabolic pathways to increase the supply of precursors and direct the metabolic flux towards the desired hTG product. nih.govmdpi.com For instance, enhancing the production of oleic acid and the glycerol backbone would be crucial for maximizing the yield of this compound. youtube.com Genome editing technologies like CRISPR/Cas9 are invaluable for making precise modifications to the host's genome to achieve these goals. nih.govbmbreports.org
Developing Novel Host Organisms: While yeast and E. coli are common chassis organisms for metabolic engineering, researchers are also exploring other platforms. nih.gov Oleaginous microorganisms, which naturally accumulate high levels of lipids, are particularly attractive candidates for producing hTGs. Similarly, engineering oilseed crops to produce hydroxylated fatty acids in their seed oil is a promising strategy for large-scale, sustainable production. justia.comnih.gov
The continued development of these biosynthetic toolkits will pave the way for the efficient and sustainable production of a wide range of tailored hTGs, including this compound, enabling their use in various industrial applications.
| Strategy | Description | Example Application for this compound |
| Enzyme Discovery | Identifying novel fatty acid hydroxylases with high specificity for the 16th position of oleic acid. | Screening microbial genomes for putative hydroxylase genes. |
| Protein Engineering | Modifying the active site of a known hydroxylase to improve its efficiency or alter its regioselectivity. | Using site-directed mutagenesis to enhance the activity of a P450 monooxygenase. |
| Metabolic Engineering | Optimizing precursor supply and redirecting metabolic flux in a host organism. | Overexpressing genes for oleic acid synthesis and downregulating competing pathways in Yarrowia lipolytica. nih.gov |
| Synthetic Biology | Designing and constructing novel biosynthetic pathways using standardized genetic parts. | Assembling a synthetic operon containing genes for a hydroxylase and a specific acyltransferase in E. coli. |
Q & A
Basic Research Questions
Q. How can the positional distribution of hydroxy fatty acids in Tri[(16-hydroxy)oleoyl]glycerol be experimentally determined?
- Methodology : Use regioselective enzymatic hydrolysis (e.g., pancreatic lipase) to cleave ester bonds at specific glycerol positions (sn-1 and sn-3), followed by chromatographic separation (TLC or HPLC) and mass spectrometry (MS) to analyze released monoacylglycerols. Compare results with chemical hydrolysis (e.g., Grignard degradation) to confirm positional specificity .
- Key Tools : Pancreatic lipase for sn-1/sn-3 specificity, GC-MS for fatty acid profiling, and reverse-phase HPLC for separating regioisomers.
Q. What methods are suitable for quantifying this compound in complex lipid mixtures?
- Methodology : Combine liquid chromatography (LC) with evaporative light scattering detection (ELSD) or high-resolution mass spectrometry (HRMS) for quantification. Normalize results using internal standards (e.g., deuterated triacylglycerols). For structural validation, employ nuclear magnetic resonance (NMR) to confirm hydroxy group placement .
- Data Cross-Validation : Compare chromatographic retention times with synthetic standards and use tandem MS (MS/MS) to confirm fragmentation patterns.
Q. How can researchers study the biosynthetic pathways of this compound in plant or microbial systems?
- Methodology : Use radiolabeled precursors (e.g., [¹⁴C]glycerol or [³H]oleic acid) to trace incorporation into the glycerol backbone. Isolate and characterize acyltransferases (e.g., GPAT or LPAT) via enzyme assays with acyl-ACP or acyl-CoA substrates .
- Key Findings : Chloroplast acyltransferases show specificity for oleoyl groups at sn-1 and palmitoyl groups at sn-2, influencing positional acylation patterns .
Advanced Research Questions
Q. What advanced techniques resolve the polymorphic behavior of this compound in multi-component lipid systems?
- Methodology : Employ synchrotron radiation X-ray diffraction (XRD) to study crystal lattice arrangements and differential scanning calorimetry (DSC) to analyze melting profiles. Compare polymorphic transitions (α, β', β) in binary mixtures (e.g., with POP or PPO) to identify molecular compound formation .
- Case Study : In POP/PPO mixtures, a βC molecular compound forms at a 1:1 ratio, displaying unique thermal and structural properties .
Q. How can contradictions in TAG composition data arise when using different analytical approaches, and how are they resolved?
- Common Pitfalls : Discrepancies may stem from incomplete enzymatic hydrolysis (e.g., residual sn-2 monoacylglycerols) or co-elution of TAGs with similar equivalent carbon numbers (ECN) in chromatography.
- Resolution : Validate results using orthogonal methods (e.g., combine enzymatic hydrolysis with LC-MS/MS) and reference databases (e.g., IOIC’s TAG coherence protocols) to cross-check ECN42 and ECN44 peak assignments .
Q. What experimental designs assess the biological activity of this compound in receptor-mediated signaling pathways?
- Methodology : Use G protein-coupled receptor (GPCR) assays (e.g., cAMP accumulation in COS-7 cells expressing GPR119) to test agonism. For in vivo validation, administer the compound to model organisms and measure incretin secretion (e.g., GLP-1) via ELISA .
- Example : 2-Oleoyl glycerol activates GPR119 (EC₅₀ = 2.5 µM) and stimulates GLP-1 release in humans, suggesting analogous hydroxy-TAGs may share similar signaling roles .
Q. How do hydroxy groups influence the oxidative stability of this compound compared to non-hydroxylated analogs?
- Methodology : Conduct accelerated oxidation studies (e.g., under UV light or with pro-oxidant metals) and monitor hydroperoxide/epoxide formation via LC-MS. Compare kinetics with triolein controls .
- Key Insight : Hydroxy groups may alter radical scavenging capacity or hydrogen abstraction rates, impacting oxidative degradation pathways .
Methodological Considerations Table
| Research Objective | Recommended Techniques | Critical Parameters |
|---|---|---|
| Positional isomer analysis | Enzymatic hydrolysis + LC-MS/MS | Lipase purity, solvent polarity for separation |
| Quantification in mixtures | HRMS with isotopic internal standards | Ion suppression effects, matrix interference |
| Polymorphic behavior study | Synchrotron XRD + DSC | Heating/cooling rates, crystal nucleation time |
| Receptor activation assays | GPCR-transfected cell lines + cAMP probes | Cell line specificity, agonist solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
